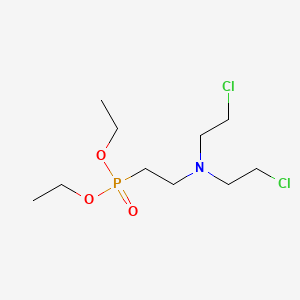
Phosphonic acid, (2-(bis(2-chloroethyl)amino)ethyl)-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, (2-(bis(2-chloroethyl)amino)ethyl)-, diethyl ester is a chemical compound with the molecular formula C8H17Cl2NO3P. This compound is known for its unique structure, which includes a phosphonic acid group and a bis(2-chloroethyl)amino group. It is used in various scientific research applications due to its reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (2-(bis(2-chloroethyl)amino)ethyl)-, diethyl ester typically involves the reaction of diethyl phosphite with 2-(bis(2-chloroethyl)amino)ethanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the ester bond. The reaction mixture is then heated to promote the esterification process, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, (2-(bis(2-chloroethyl)amino)ethyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine oxide.
Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and various substituted phosphonic acid esters.
Applications De Recherche Scientifique
Phosphonic acid, (2-(bis(2-chloroethyl)amino)ethyl)-, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonic acid derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its structural similarity to nitrogen mustards.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of phosphonic acid, (2-(bis(2-chloroethyl)amino)ethyl)-, diethyl ester involves its interaction with cellular components. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This mechanism is similar to that of nitrogen mustards, which are known for their alkylating properties.
Comparaison Avec Des Composés Similaires
Phosphonic acid, (2-(bis(2-chloroethyl)amino)ethyl)-, diethyl ester can be compared with other similar compounds, such as:
Phosphonic acid, (2-chloroethyl)-, diethyl ester: This compound lacks the bis(2-chloroethyl)amino group, making it less reactive in nucleophilic substitution reactions.
Bis(2-chloroethyl)amine: This compound is structurally similar but does not contain the phosphonic acid group, limiting its applications in certain chemical reactions.
Nitrogen mustards: These compounds share the bis(2-chloroethyl)amino group and are known for their use in chemotherapy.
The unique combination of the phosphonic acid group and the bis(2-chloroethyl)amino group in this compound makes it a versatile compound with a wide range of applications in scientific research.
Propriétés
Numéro CAS |
5781-91-9 |
|---|---|
Formule moléculaire |
C10H22Cl2NO3P |
Poids moléculaire |
306.16 g/mol |
Nom IUPAC |
N,N-bis(2-chloroethyl)-2-diethoxyphosphorylethanamine |
InChI |
InChI=1S/C10H22Cl2NO3P/c1-3-15-17(14,16-4-2)10-9-13(7-5-11)8-6-12/h3-10H2,1-2H3 |
Clé InChI |
VGCJGTDDORALDB-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CCN(CCCl)CCCl)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


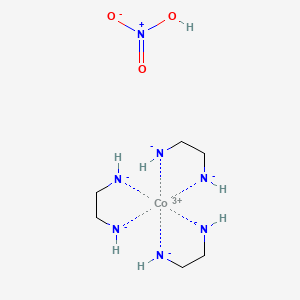

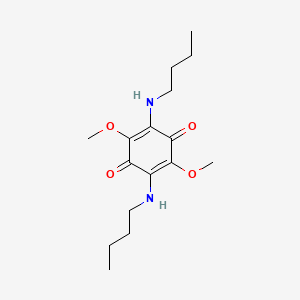
![2-[(Dimethylhydrazinylidene)methyl]phenol](/img/structure/B14727468.png)
![[4-(2-Hydroxypropoxy)phenyl]arsonous acid](/img/structure/B14727475.png)

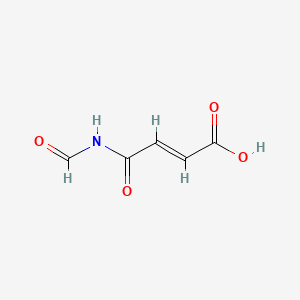
![2,6-Bis(2-ethylhexyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2h,6h)-tetrone](/img/structure/B14727487.png)
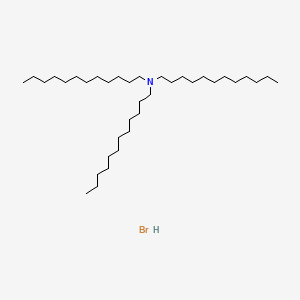
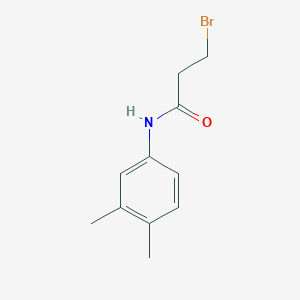
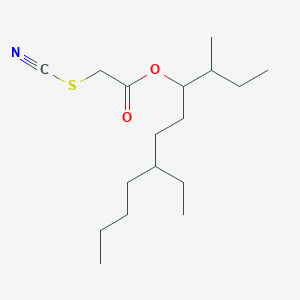
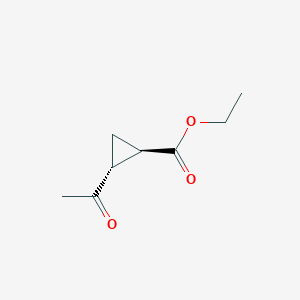
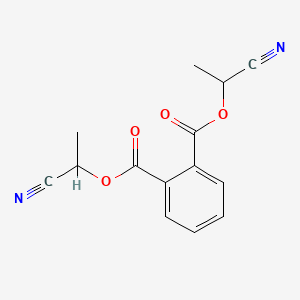
![Benzo[13,14]pentapheno[3,4,5-def]isoquinoline-1,3,8(2H)-trione](/img/structure/B14727504.png)
